

Natural occurrence of tormentic acid derivatives in Rosaceae family

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Compound of Interest

Compound Name: 3-O-cis-p-Coumaroyltormentic acid

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An In-depth Technical Guide on the Natural Occurrence of Tormentic Acid Derivatives in the Rosaceae Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tormentic acid, a pentacyclic triterpene of the ursane type, and its derivatives are significant secondary metabolites found throughout the plant kingdom.[1] The Rosaceae family, a large and economically important group of plants, is a particularly rich source of these compounds.[1] [2] This guide provides a comprehensive overview of the natural occurrence of tormentic acid and its derivatives within this family. It details their distribution across various species and plant parts, presents quantitative data, outlines experimental protocols for their isolation and identification, and illustrates key biosynthetic and signaling pathways. The information compiled herein serves as a critical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Tormentic Acid and the Rosaceae Family

Tormentic acid (2 α ,3 β ,19 α -trihydroxyurs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid.[1][3] Triterpenes are synthesized in plants through the mevalonic acid (MVA)

pathway, beginning with the cyclization of squalene.[1] As ursane-type triterpenes, tormentic acid and its derivatives act as phytoalexins, contributing to the plant's defense mechanisms against pathogens and pests.[1]

The Rosaceae family is a globally distributed family of flowering plants, encompassing over 4,800 species, including economically vital fruit-bearing and ornamental plants like apples, pears, cherries, strawberries, and roses.[2][4] Many species within this family are recognized for their medicinal properties, largely attributed to their rich phytochemical composition, which includes a diverse array of triterpenoids.[4] Tormentic acid is considered a characteristic compound of the Rosaceae family, where it is found alongside numerous derivatives.[1]

Natural Occurrence and Distribution

Tormentic acid and its derivatives have been identified in various genera within the Rosaceae family. The concentration and specific derivatives can vary significantly between species and even between different organs of the same plant. The leaves are often the most abundant source.[5]

Table 1: Quantitative Data of Tormentic Acid and Derivatives in Rosaceae Species

Plant Species	Plant Part	Compound Identified	Concentration / Yield	Reference(s)
Chaenomeles speciosa (Sweet) Nakai	Fruits	Tormentic acid	Not specified	[6]
Eriobotrya japonica (Thunb.) Lindl.	Leaves	Tormentic acid, 3-O-cis-p-coumaroyltormentic acid, 3-O-trans-p-coumaroyltormentic acid	Rich source, but specific yield not detailed in reviews.	[1][5]
Eriobotrya deflexa f. buisanensis	Leaves	3-O-trans-caffeoyltormentic acid	Not specified	[1]
Fragaria ananassa cv. Houkouwase	Fruit	Tormentic acid	Identified as a major phytoalexin.	[1]
Prunus cerasoides D. Don	Aerial Parts	Prunol (a new tormentic acid derivative)	Not specified	[7]
Rosa laevigata Michx.	Leaves	Euscaphic acid	Not specified	[1]
Rosa rugosa Thunb.	Roots	Euscaphic acid	Not specified	[1]
Rubus crataegifolius Bunge	Leaves	Euscaphic acid	Not specified	[1]
Rosa woodsii	Not specified	Tormentic acid	Not specified	[8]
Cotoneaster simonsi	Not specified	Tormentic acid	Not specified	[8]

Prunus spinosa L.	Flowers, Leaves	Ursolic acid (related ursane- type)	Not specified	[9]
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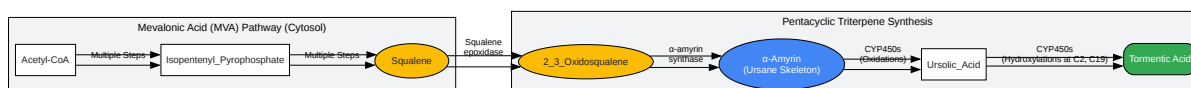
Prominent Tormentic Acid Derivatives in Rosaceae

The structural diversity of tormentic acid in the Rosaceae family arises from modifications such as esterification and hydroxylation.

- **Euscaphic Acid:** A stereoisomer of tormentic acid, often isolated in parallel. It is known for its anti-inflammatory properties, which involve decreasing the production of prostaglandin E2, nitric oxide, and TNF- α , and reducing the transcriptional activity of NF- κ B.[1]
- **Coumaroyl and Caffeoyl Esters:** Derivatives such as **3-O-cis-p-coumaroyltormentic acid**, 3-O-trans-p-coumaroyltormentic acid, and 3-O-trans-caffeoyltormentic acid have been identified, particularly in Eriobotrya species. These compounds exhibit cytotoxic and antiviral activities.[1]
- **Other Derivatives:** Other notable derivatives include 3 β -acetyl tormentic acid, 23-hydroxytormentic acid, and rosamultin.[1][5]

Biosynthesis of Tormentic Acid

Tormentic acid is a product of the isoprenoid pathway, specifically originating from the cyclization of 2,3-oxidosqualene. This cyclization is catalyzed by amyrin synthases to form the pentacyclic ursane skeleton. Subsequent oxidation steps at various positions on this backbone, catalyzed by cytochrome P450 monooxygenases (CYP450s), lead to the formation of tormentic acid.



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Caption: Generalized biosynthetic pathway of tormentic acid.

Experimental Protocols: Isolation and Identification

The following is a generalized methodology for the extraction, isolation, and structural elucidation of tormentic acid derivatives from Rosaceae plant material.

Extraction and Fractionation

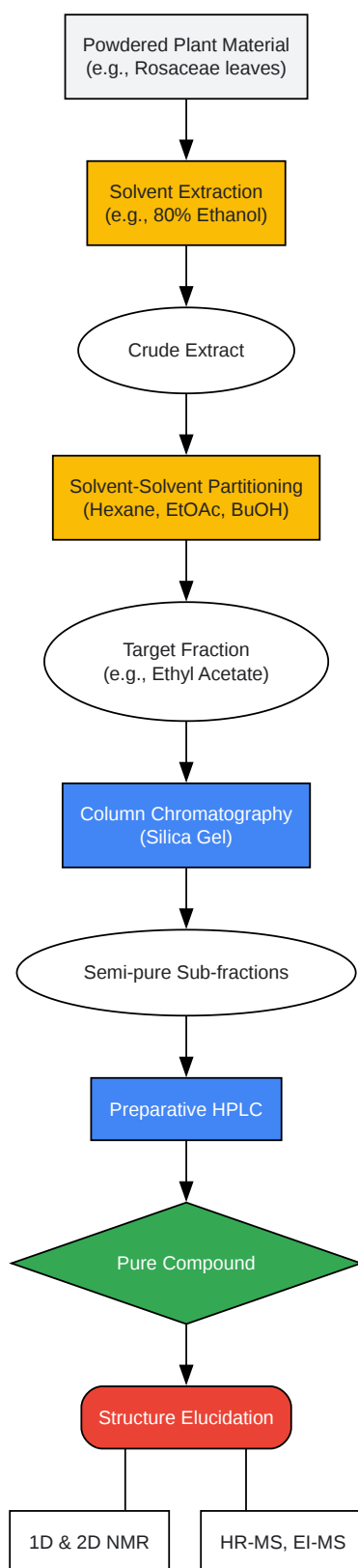
- **Preparation of Plant Material:** Air-dry the collected plant parts (e.g., leaves, fruits) and grind them into a fine powder.[7]
- **Solvent Extraction:** Exhaustively extract the powdered material at room temperature with a polar solvent such as 80% ethanol or methanol.[7] Concentrate the resulting filtrate under reduced pressure to obtain a crude residue.
- **Solvent Partitioning:** Suspend the crude residue in water and sequentially partition it with solvents of increasing polarity. A common sequence is n-hexane, dichloromethane (or chloroform), ethyl acetate, and finally n-butanol.[7] This step separates compounds based on their polarity, with triterpenoids typically concentrating in the less polar fractions like dichloromethane and ethyl acetate.

Isolation and Purification

- **Column Chromatography (CC):** Subject the target fraction (e.g., the ethyl acetate fraction) to Normal-Phase Column Chromatography (NP-CC) over silica gel.[10]
- **Elution Gradient:** Elute the column with a gradient of solvents, such as n-hexane:ethyl acetate, gradually increasing the polarity to separate the components into sub-fractions.[10]
- **Further Purification:** Purify the sub-fractions containing the compounds of interest using further chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is often employed for final purification to yield isolated compounds.[8][11]

Structure Elucidation and Identification

- Mass Spectrometry (MS): Determine the molecular formula using High-Resolution Mass Spectrometry (HR-MS). Analyze fragmentation patterns with techniques like Electron Ionization Mass Spectrometry (EI-MS) to gain initial structural insights.[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure is elucidated using a combination of 1D and 2D NMR experiments.
 - 1D NMR: ^1H NMR provides information on the number and type of protons, while ^{13}C NMR and DEPT experiments reveal the number and type of carbon atoms (CH_3 , CH_2 , CH , C).[\[7\]](#)[\[10\]](#)
 - 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[\[7\]](#)[\[10\]](#)



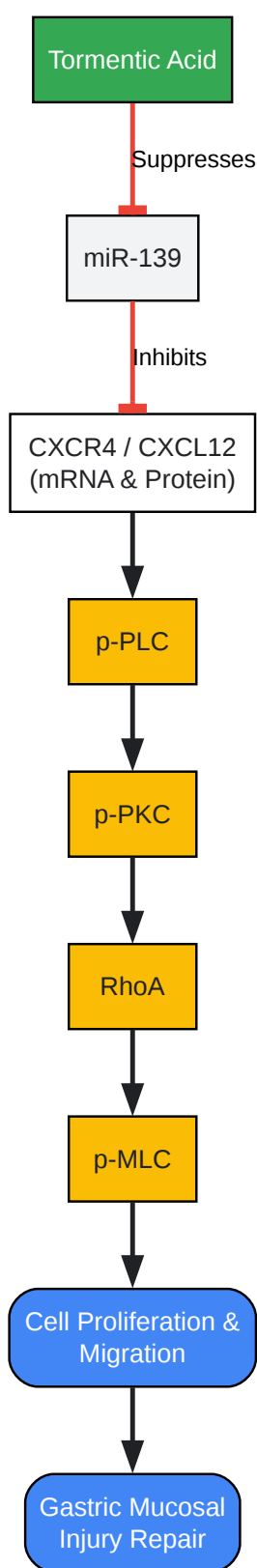
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Caption: Experimental workflow for isolating tormentic acid derivatives.

Signaling Pathways and Biological Activity

Tormentic acid and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, gastroprotective, and anti-cancer effects.^[3]^[8] Recent research has begun to uncover the molecular mechanisms underlying these activities.

A study on tormentic acid isolated from *Chaenomeles speciosa* demonstrated its protective effects against indomethacin-induced gastric mucosal lesions.^[6] The proposed mechanism involves the regulation of microRNA-139 (miR-139) and the subsequent modulation of the CXCR4/CXCL12 signaling axis. Tormentic acid was found to suppress miR-139 expression, leading to an upregulation of its targets, CXCR4 and CXCL12. This activation stimulates a downstream cascade involving Phospholipase C (PLC), Protein Kinase C (PKC), and the RhoA/MLC pathway, which ultimately promotes cell proliferation and migration, aiding in the repair of the gastric mucosa.^[6]



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Caption: Gastroprotective signaling pathway of tormentic acid.

Conclusion

The Rosaceae family stands out as a prolific source of tormentic acid and its structurally diverse derivatives. These compounds are distributed across various genera and plant tissues, playing a role in the plant's chemical defense and exhibiting significant, therapeutically relevant biological activities. The methodologies for their extraction and characterization are well-established, relying on a combination of chromatographic and spectroscopic techniques. As research continues to unravel the complex signaling pathways modulated by these natural products, the potential for developing novel pharmaceuticals from Rosaceae-derived tormentic acids becomes increasingly evident, offering promising leads for the treatment of inflammatory diseases, cancers, and gastrointestinal disorders.

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